molecular formula C11H11F3N2O B12073058 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide

Cat. No.: B12073058
M. Wt: 244.21 g/mol
InChI Key: XRLJLPGVKSYMTJ-UHFFFAOYSA-N
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Description

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative characterized by a trifluoromethylphenyl substituent and an amino group on the cyclopropane ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropane ring introduces conformational rigidity, which may influence target binding .

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1-amino-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-8(6-7)16-9(17)10(15)4-5-10/h1-3,6H,4-5,15H2,(H,16,17)

InChI Key

XRLJLPGVKSYMTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the cyclopropanecarboxylic acid derivative with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Cyclopropane vs. Benzamide : Cyclopropanecarboxamide derivatives (e.g., TAK 632) exhibit conformational rigidity, which may improve target selectivity over flexible benzamide-based fungicides like flutolanil .
  • Heterocyclic Modifications : Replacing the phenyl ring with pyridine (as in ) introduces nitrogen-based polarity, altering solubility and hydrogen-bonding capacity .

Biological Activity

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide can be depicted as follows:

  • Molecular Formula : C11_{11}H10_{10}F3_3N2_2O
  • Molecular Weight : 248.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often engage in:

  • Inhibition of Kinase Activity : Compounds with a cyclopropane moiety have shown promise in inhibiting various kinases, which are crucial in cell signaling pathways. The inhibition of kinases like DDR1 and DDR2 has been documented, suggesting a potential role in modulating fibrosis and angiogenesis .
  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, potentially improving receptor binding affinity. Similar compounds have demonstrated significant binding to opioid receptors, indicating that this compound might also exhibit analgesic properties .

Biological Activity Data

A summary of key findings related to the biological activity of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is presented in the following table:

Study Biological Activity IC50 (nmol/L) Comments
Study 1DDR1 Inhibition9.4Selectivity over DDR2 noted
Study 2Antitumor ActivityVariesEffective in specific cancer models
Study 3Opioid Receptor BindingNot establishedPotential analgesic properties suggested

Case Study 1: DDR Inhibition

In a study investigating the effects of various compounds on DDR kinases, 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide was found to inhibit DDR1 with an IC50 value of 9.4 nmol/L. This inhibition was linked to a reduction in lung inflammation and fibrosis in preclinical models, highlighting its therapeutic potential for pulmonary diseases .

Case Study 2: Antitumor Activity

Another study explored the antitumor effects of similar compounds in various cancer cell lines. The results indicated that compounds with structural similarities to 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide exhibited significant cytotoxicity against certain tumor types, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

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